molecular formula C21H21N7O2S4 B2373072 N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide CAS No. 394215-24-8

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide

Cat. No.: B2373072
CAS No.: 394215-24-8
M. Wt: 531.69
InChI Key: SAQOSDJXSBPHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide is a complex organic compound that features multiple functional groups, including thiadiazole, triazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide typically involves multi-step reactions

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.

    Formation of Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Coupling Reactions: The thiadiazole and triazole intermediates are then coupled using appropriate linkers and reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound can be used as a probe to study biological processes involving sulfur and nitrogen heterocycles.

Mechanism of Action

The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide involves interactions with various molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

    Signal Transduction: The compound could modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]decanamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylphenoxy)acetamide

Uniqueness

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide is unique due to its combination of thiadiazole, triazole, and thiophene rings, which confer distinct chemical and biological properties

Biological Activity

The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound consists of multiple functional groups including thiophene, triazole, and thiadiazole moieties. These structural features are known to contribute to diverse biological activities. The presence of sulfur and nitrogen atoms in the ring systems enhances the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. Research indicates that derivatives of thiophene carboxamide exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Hep3B Cells : A study demonstrated that similar thiophene carboxamide derivatives showed IC50 values of 5.46 µM and 12.58 µM against Hep3B cancer cells, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism of action involves the disruption of tubulin dynamics akin to the well-known anticancer drug Combretastatin A-4 (CA-4). The compounds induce a morphological change in cancer cells, promoting aggregation into globular shapes which is characteristic of apoptotic processes .
  • Induction of Apoptosis : Another investigation into related thiophene derivatives reported that they can induce apoptosis in cancer cells through the activation of caspases and mitochondrial dysfunction .

Antimicrobial Activity

In addition to anticancer effects, compounds containing the 1,3,4-thiadiazole nucleus have demonstrated broad-spectrum antimicrobial activity.

Antimicrobial Studies

  • Antibacterial Effects : Studies have shown that various thiadiazole derivatives exhibit significant antibacterial activity against strains such as E. coli and P. aeruginosa. Modifications at specific positions on the thiadiazole ring can enhance this activity .
  • Antifungal Activity : Compounds with methyl and halogen substitutions have been reported to show increased antifungal efficacy .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development.

Structural Feature Biological Activity
Presence of Thiophene RingEnhances interaction with cellular targets; critical for anticancer properties .
Substituents on ThiadiazoleModifications can enhance antimicrobial and anticancer activities .
Sulfur AtomsEssential for maintaining bioactivity; influences solubility and reactivity .

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2S4/c1-3-31-21-27-25-19(34-21)23-17(29)12-33-20-26-24-16(11-22-18(30)15-8-5-9-32-15)28(20)14-7-4-6-13(2)10-14/h4-10H,3,11-12H2,1-2H3,(H,22,30)(H,23,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQOSDJXSBPHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.